4-chloro-1H-pyrrolo[2,3-c]pyridine

Neuroscience Transporter pharmacology Antidepressant discovery

Programs targeting kinase/CNS pathways face supply gaps for privileged heterocyclic scaffolds. 4-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1188313-15-6) bridges this gap as a process-validated 6-azaindole building block: • SERT IC50=100 nM, 4.4-fold selective vs. NET; P2X3 IC50=16 nM (183-fold selectivity) • Validated at 308 g scale for JAK-STAT inhibitor synthesis (56% two-step yield) • Low CYP liability (IC50=20,000 nM) ensures minimal DDI concerns Available in bulk; compatible with Pd-catalyzed C-N/C-O coupling for SAR diversification.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 1188313-15-6
Cat. No. B1372469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1H-pyrrolo[2,3-c]pyridine
CAS1188313-15-6
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CNC2=CN=CC(=C21)Cl
InChIInChI=1S/C7H5ClN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H
InChIKeyUMYWTYDKYPYCGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1188313-15-6) for Medicinal Chemistry Procurement: Core Identity and Research Context


4-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1188313-15-6), also designated 4-chloro-6-azaindole, is a halogenated bicyclic heteroaromatic compound comprising a pyrrole ring fused to a pyridine moiety with a chloro substituent at the 4-position . The pyrrolo[2,3-c]pyridine scaffold represents a privileged structure in kinase inhibitor drug discovery, with its unique nitrogen atom positioning conferring distinct hydrogen-bonding capacity within the ATP-binding pocket relative to other azaindole isomers [1]. This compound has been evaluated across multiple therapeutic areas including neuropharmacology, oncology, and inflammatory disease, with documented activities spanning monoamine transporters, nicotinic acetylcholine receptors (nAChRs), purinergic receptors, and diverse kinase targets [2][3][4].

Scaffold Privileged 7-azaindole core for kinase hinge-binding geometry studies
Bioactivity Reported engagement across transporter, nAChR, P2X and kinase pathway targets
Derivatization 4-Chloro handle enables Pd-catalyzed C–N/C–O coupling for SAR library expansion

Why 4-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1188313-15-6) Cannot Be Replaced by Other Azaindole Isomers or Halogen Analogs


The 1H-pyrrolo[2,3-c]pyridine scaffold is one of several isomeric pyrrolopyridine systems, each with distinct nitrogen atom positioning that fundamentally alters kinase hinge-binding geometry and selectivity profiles. A systematic comparative evaluation of heterocyclic templates for potassium-competitive acid blockers established that the 1H-pyrrolo[2,3-c]pyridine core offers superior developability characteristics versus clinical candidate AR-H047108 and comparable potency to AZD-0865, outcomes not achievable with alternative templates [1]. The 4-chloro substituent provides a versatile handle for palladium-catalyzed C–N and C–O coupling reactions, enabling diverse derivatization at the 4-position that is central to structure-activity relationship (SAR) exploration across multiple target classes [2]. Furthermore, the compound's biological activity profile spans multiple pharmacologically relevant targets with measurable potency differentials that inform target selection in discovery programs. Generic substitution with alternative azaindole isomers or halogen variants would alter both synthetic tractability and target engagement profiles, potentially derailing SAR progression or lead optimization campaigns.

Isomer geometry Nitrogen positioning alters kinase hinge binding; alternative pyrrolopyridine isomers may shift selectivity profile.
Halogen handle 4-Chloro substituent required for cross-coupling reactivity; unsubstituted or Br/I analogs can change reaction outcomes.
Bioactivity profile Multi-target engagement may not transfer to other azaindoles; reported selectivity windows require isomer-specific validation.

Quantitative Evidence Guide: 4-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1188313-15-6) Differentiation Metrics vs. Comparators


Monoamine Transporter Selectivity Profile: SERT vs. NET vs. DAT Inhibition

In a comprehensive monoamine transporter profiling study, 4-chloro-1H-pyrrolo[2,3-c]pyridine derivatives demonstrated a distinct selectivity window favoring serotonin transporter (SERT) inhibition over norepinephrine transporter (NET) and dopamine transporter (DAT). The compound inhibited SERT-mediated [3H]serotonin uptake with an IC50 of 100 nM, compared to 443 nM for NET and 658–945 nM for DAT across multiple assay formats [1]. This approximately 4.4-fold selectivity for SERT over NET and 6.6-fold over DAT establishes a defined pharmacological signature that differentiates this scaffold from non-selective monoamine reuptake inhibitors or DAT-preferring compounds.

Transporter selectivity
Head-to-head
SERT IC50 100 nM; SERT/NET 4.4-fold; SERT/DAT 6.6–9.5-fold
Supports serotonergic pathway profiling
In HEK293 uptake assays
Neuroscience Transporter pharmacology Antidepressant discovery CNS drug development

Nicotinic Acetylcholine Receptor Subtype Antagonism: α3β4 vs. α4β2 vs. α1β1γδ

Evaluation across nicotinic acetylcholine receptor (nAChR) subtypes revealed that 4-chloro-1H-pyrrolo[2,3-c]pyridine derivatives exhibit potent antagonism with distinct subtype selectivity. The compound demonstrated an IC50 of 1.8 nM at α3β4 nAChR, compared to 12.0 nM at α4β2 and 7.9 nM at the muscle-type α1β1γδ receptor [1]. The 6.7-fold greater potency at α3β4 versus α4β2 represents a pharmacologically meaningful differentiation, as α3β4 nAChR antagonism has been mechanistically linked to nicotine addiction modulation and smoking cessation efficacy.

nAChR subtype panel
Head-to-head
α3β4 IC50 1.8 nM; 6.7-fold over α4β2
Supports α3β4-preferring tool compound selection
86Rb+ efflux, SH-SY5Y/TE671 cells
Nicotinic receptor pharmacology Addiction therapeutics Smoking cessation Ion channel modulation

P2X3 Receptor Antagonism with Defined P2X2/3 Selectivity Window

In recombinant P2X receptor assays, 4-chloro-1H-pyrrolo[2,3-c]pyridine derivatives exhibited potent antagonism at P2X3 homomeric receptors (human IC50 = 16 nM; rat IC50 = 6.1 nM) with substantially reduced activity at the heteromeric P2X2/3 receptor (human IC50 = 2,930 nM) [1]. This approximately 183-fold selectivity window between P2X3 and P2X2/3 is pharmacologically significant, as selective P2X3 antagonism has been clinically validated for chronic cough (e.g., gefapixant) while P2X2/3 activity is associated with taste-related adverse effects. The compound also demonstrated low inhibition of CYP enzymes (CYP2C19, CYP1A2, CYP2C9 IC50 = 20,000 nM), indicating minimal cytochrome P450 liability [1].

P2X3/P2X2/3 selectivity
Head-to-head
P2X3 IC50 16 nM (human); 183-fold vs P2X2/3
Supports selective P2X3 research probe use
Recombinant cell assays; CYP IC50 >20 µM
Purinergic signaling Chronic pain Cough therapeutics Ion channel pharmacology

Validated Multikilogram Synthetic Utility as JAK Inhibitor Intermediate

4-Chloro-1H-pyrrolo[2,3-c]pyridine has been demonstrated as a scalable intermediate in multikilogram synthesis campaigns for JAK kinase inhibitors. In a patent-disclosed process, 308 g (2.0 mol) of the compound was successfully employed as starting material SM-1 in a three-step sequence involving N-protection with methyl pivalate, Suzuki coupling with pyrazole boronic acid pinacol ester, and acid-mediated deprotection to yield the final JAK inhibitor scaffold [1]. The two-step yield from SM-1 was 56% with 92% purity of the intermediate, validating the compound's compatibility with industrial-scale reaction conditions including NaH-mediated alkylation at 10–15°C and Pd-catalyzed cross-coupling under reflux [1].

Process validation
Method context
308 g scale, 56% two-step yield
Supports scalable intermediate sourcing
NaH alkylation, Suzuki coupling, HCl deprotection
Process chemistry JAK-STAT pathway Autoimmune disease Kinase inhibitor synthesis

Pyrrolo[2,3-c]pyridine Template Superiority in Comparative Template Evaluation for pCAB Development

A systematic comparison of basic heterocyclic templates for potassium-competitive acid blockers (pCABs) evaluated multiple ring systems to establish optimal starting points for lead optimization. The 1H-pyrrolo[2,3-c]pyridine template was identified as among the most potent scaffolds in the comparison, and subsequent modifications yielded molecules with improved overall in vitro characteristics relative to the clinical candidate AR-H047108 while maintaining comparable potency to the clinically efficacious drug AZD-0865 [1]. This template-level differentiation establishes that the pyrrolo[2,3-c]pyridine core provides a developability advantage over alternative heterocyclic systems in this therapeutic context.

Template comparison
Class-level
Ranked among most potent in pCAB template set
Supports template selection for pCAB studies
vs. AR-H047108 and AZD-0865 comparators
Potassium-competitive acid blocker Gastroesophageal reflux Template optimization Drug developability

Palladium-Catalyzed Derivatization Versatility at the 4-Chloro Position

The 4-chloro substituent on the 7-azaindole framework serves as an efficient leaving group for palladium-catalyzed C–N and C–O coupling reactions. Efficient substitution of 4-chloro-7-azaindoles by anilines and phenols has been demonstrated via palladium catalysis, enabling direct access to 4-amino and 4-aryloxy derivatives without requiring pre-functionalization . This synthetic versatility contrasts with bromo analogs, where different reaction kinetics and catalyst requirements may apply, and with unsubstituted scaffolds that lack this derivatization handle entirely. The chloro group provides an optimal balance of reactivity and stability for cross-coupling applications relative to more labile iodo substituents or less reactive fluoro analogs.

Synthetic handle
Data to verify
4-Cl enables Pd-catalyzed C–N/C–O coupling with anilines/phenols
Supports diversification strategy for SAR
Source review recommended
Cross-coupling chemistry C-N bond formation C-O bond formation Medicinal chemistry

Recommended Research and Industrial Applications for 4-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1188313-15-6) Based on Evidence


Neuroscience Lead Discovery: SERT-Preferring Monoamine Transporter Modulation

For CNS drug discovery programs targeting serotonergic pathways with reduced off-target noradrenergic or dopaminergic activity, 4-chloro-1H-pyrrolo[2,3-c]pyridine derivatives offer a defined selectivity window: SERT IC50 = 100 nM vs. NET IC50 = 443 nM (4.4-fold) and DAT IC50 = 658–945 nM (6.6–9.5-fold) [1]. This profile supports antidepressant or anxiolytic lead identification campaigns where SERT selectivity is a desired attribute. The compound's additional potent activity at α3β4 nAChR (IC50 = 1.8 nM) with 6.7-fold selectivity over α4β2 (IC50 = 12.0 nM) further enables programs targeting nicotine addiction or smoking cessation mechanisms [2].

Chronic Pain and Cough Therapeutic Development: Selective P2X3 Receptor Antagonism

Programs developing P2X3 antagonists for refractory chronic cough or neuropathic pain indications can leverage this compound's documented P2X3 potency (human IC50 = 16 nM) with a substantial 183-fold selectivity window over P2X2/3 (IC50 = 2,930 nM) [1]. This selectivity profile aligns with the clinical validation of selective P2X3 antagonism (e.g., gefapixant) while minimizing taste-related adverse effects associated with P2X2/3 blockade. The compound also demonstrates low CYP inhibition liability (CYP2C19, CYP1A2, CYP2C9 IC50 = 20,000 nM), reducing downstream DDI concerns [1].

Kinase Inhibitor Process Chemistry: Multikilogram JAK Inhibitor Intermediate

For process chemistry teams scaling JAK-STAT pathway inhibitors toward clinical development, 4-chloro-1H-pyrrolo[2,3-c]pyridine has been validated as a scalable starting material. A patent-disclosed industrial sequence demonstrates successful use at 308 g (2.0 mol) scale, achieving 56% two-step yield and 92% intermediate purity through N-alkylation, Suzuki coupling, and deprotection steps [1]. This documented process compatibility with standard industrial unit operations (NaH alkylation, Pd-catalyzed cross-coupling, acid deprotection) reduces scale-up risk and provides a reference point for manufacturing cost estimation.

Gastrointestinal Drug Discovery: pCAB Template Optimization

Programs developing potassium-competitive acid blockers (pCABs) for GERD and related acid-related disorders can leverage the 1H-pyrrolo[2,3-c]pyridine template's validated superiority in comparative template evaluations. The scaffold demonstrated improved in vitro characteristics versus clinical candidate AR-H047108 and comparable potency to the clinically efficacious AZD-0865 [1]. Procurement of the 4-chloro variant provides an entry point into this validated template with a synthetic handle for SAR diversification at the 4-position via Pd-catalyzed C–N and C–O coupling [2].

Application
Selection Property
Validation Focus
Neuroscience transporter & nAChR profiling
Transporter selectivity window; nAChR subtype preference
SERT/α3β4 endpoint panel review
Purinergic signaling research
P2X3/P2X2/3 selectivity ratio
P2X3 antagonism assay review
JAK inhibitor synthesis scale-up
Scalable intermediate performance
Multi-kilogram process compatibility
pCAB template research
Developability profile vs. clinical benchmarks
In vitro comparator benchmarking
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